4-Chloro-1-(3,4,5-trimethoxyphenyl)-1-butanone
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Overview
Description
4-Chloro-1-(3,4,5-trimethoxyphenyl)-1-butanone is an organic compound characterized by the presence of a chloro group and a trimethoxyphenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(3,4,5-trimethoxyphenyl)-1-butanone typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with chloroacetone under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-(3,4,5-trimethoxyphenyl)-1-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3,4,5-trimethoxyphenyl)-1-butanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-1-(3,4,5-trimethoxyphenyl)-1-propanone: Similar structure but with a shorter carbon chain.
4-Chloro-1-(3,4,5-trimethoxyphenyl)-1-pentanone: Similar structure but with a longer carbon chain.
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness: 4-Chloro-1-(3,4,5-trimethoxyphenyl)-1-butanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-chloro-1-(3,4,5-trimethoxyphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO4/c1-16-11-7-9(10(15)5-4-6-14)8-12(17-2)13(11)18-3/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSINVRRTOCMTHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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